molecular formula C12H16N2O2 B11747508 (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine

Cat. No.: B11747508
M. Wt: 220.27 g/mol
InChI Key: NEEQQZVUUVBFBR-SNVBAGLBSA-N
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Description

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine is a chemical compound that belongs to the class of piperazines It features a piperazine ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine typically involves the reaction of a suitable piperazine derivative with a benzodioxin precursor. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic carbon on the benzodioxin ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine nitrogen, facilitating the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The piperazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.

Scientific Research Applications

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine
  • (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Uniqueness

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine

InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-6-5-15-11)7-9(1)10-8-13-3-4-14-10/h1-2,7,10,13-14H,3-6,8H2/t10-/m1/s1

InChI Key

NEEQQZVUUVBFBR-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@H](CN1)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

C1CNC(CN1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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